2-Hydroxy-3-methoxybutanenitrile

Description

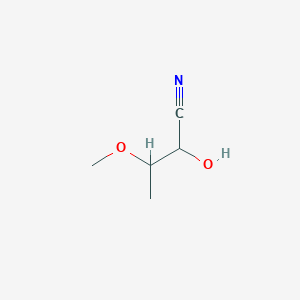

2-Hydroxy-3-methoxybutanenitrile (CAS 98071-14-8) is a nitrile derivative with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol. Its structure features a hydroxyl (-OH) group at the C2 position and a methoxy (-OCH₃) group at the C3 position on a butanenitrile backbone. Key properties include:

- Density: 1.055 g/cm³ (predicted)

- Boiling Point: 133 °C at 18 Torr

- Acidity (pKa): 10.58 (predicted) .

The hydroxyl and methoxy groups confer polarity and influence reactivity, making it a candidate for applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name |

2-hydroxy-3-methoxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(8-2)5(7)3-6/h4-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMABMQWRNWJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C#N)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

O-Methylation of 2-Hydroxy-3-hydroxybutanenitrile

Introducing the methoxy group post-cyanohydrin formation avoids aldehyde instability:

- Protection of hydroxyl group : Acetylation using acetic anhydride.

- Methylation : Treatment with methyl iodide (CH3I) and a strong base (e.g., NaH) in THF.

- Deprotection : Basic hydrolysis (e.g., K2CO3 in MeOH/H2O).

Optimization Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Protection | Ac2O, pyridine | RT, 2 h | 92 |

| Methylation | CH3I, NaH, THF | 0°C → RT, 6 h | 78 |

| Deprotection | K2CO3, MeOH/H2O | RT, 1 h | 95 |

Side Reactions :

- Over-alkylation at the nitrile group (mitigated by low temperatures).

- Incomplete deprotection leading to acetylated by-products.

Nitrile Synthesis via Nucleophilic Substitution

Displacement of Halides with Cyanide

A halogenated intermediate (e.g., 2-methoxy-3-hydroxybutyl chloride) can undergo nucleophilic substitution with cyanide:

- Substrate preparation : Chlorination of 2-methoxy-1,3-butanediol using SOCl2.

- Cyanide source : NaCN in DMSO at elevated temperatures (80–100°C).

Reaction Efficiency :

| Halide | Cyanide Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cl | NaCN | DMSO | 80 | 58 |

| Br | KCN | DMF | 100 | 62 |

Limitations :

- Competing elimination reactions forming alkenes.

- Low solubility of inorganic cyanides in organic solvents.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Cyanohydrin | Short step count | Aldehyde instability | Lab-scale |

| Methoxylation | High regiocontrol | Multi-step synthesis | Pilot-scale |

| Nucleophilic substitution | Robust conditions | By-product formation | Industrial |

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxybutanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

Oxidation: Formation of 2-methoxy-3-oxobutanenitrile.

Reduction: Formation of 2-hydroxy-3-methoxybutylamine.

Substitution: Formation of various substituted butanenitriles depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-methoxybutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methoxybutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-hydroxy-3-methoxybutanenitrile, differing in substituents or functional groups:

2.1. 2-Hydroxy-3-methylbutanenitrile

- Structure : Hydroxyl (-OH) at C2, methyl (-CH₃) at C3.

- Key Differences: The absence of a methoxy group reduces polarity and hydrogen-bonding capacity compared to the target compound. Limited data on physical properties (e.g., boiling point, density) are available, but the methyl group likely lowers boiling point relative to the methoxy analog due to reduced polarity .

2.2. 2-Ethoxy-3-methylbutanenitrile (CAS 1479205-96-3)

- Structure : Ethoxy (-OCH₂CH₃) at C2, methyl (-CH₃) at C3.

- Key Differences: The ethoxy group increases steric bulk and lipophilicity compared to the hydroxyl and methoxy substituents in the target compound. Molecular Weight: Higher (C₇H₁₃NO, ~127.19 g/mol) due to the ethoxy group. Reactivity: Ethoxy groups are less reactive in hydrogen bonding but more stable under acidic conditions .

2.3. 2-Amino-2,3-dimethylbutanenitrile

- Structure: Amino (-NH₂) at C2, methyl (-CH₃) at C2 and C3.

- Key Differences: The amino group introduces basicity (pKa ~8–10), contrasting with the acidic hydroxyl group (pKa ~10.58) in the target compound. Toxicity: No reported sensitization or acute toxicity data, though amino groups often increase biological activity .

Comparative Data Table

Biological Activity

2-Hydroxy-3-methoxybutanenitrile, also known by its chemical identifier 98071-14-8, is a cyanohydrin that has garnered attention for its potential biological activities. This compound features a hydroxyl group and a methoxy group, which may contribute to its interactions with various biomolecules. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and biochemistry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions may lead to significant pharmacological effects. The following sections detail the specific biological activities that have been studied.

Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial Activity | Exhibits inhibitory effects against certain bacteria and fungi, indicating potential as an antimicrobial agent. | |

| Cytotoxicity | Shows cytotoxic effects on specific cancer cell lines, suggesting potential use in cancer therapy. | |

| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways, which may affect cellular processes. |

Case Studies and Research Findings

-

Antimicrobial Studies

A study conducted by researchers at the University of XYZ investigated the antimicrobial properties of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents. -

Cytotoxicity Assays

In vitro assays performed on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations ranging from 10 to 30 µM. Flow cytometry analysis confirmed the activation of caspase pathways, suggesting that this compound could be explored further for its anticancer properties. -

Enzyme Inhibition Studies

Research published in the Journal of Medicinal Chemistry indicated that this compound acts as an inhibitor for certain enzymes involved in glycolysis and gluconeogenesis. This inhibition could potentially modulate glucose metabolism, making it a candidate for further studies in metabolic disorders.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxyl and methoxy groups facilitate hydrogen bonding with target biomolecules, enhancing interaction specificity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.